molecular formula C23H34O3 B565691 Tibolone 3-Dimethyl Ketal CAS No. 105186-33-2

Tibolone 3-Dimethyl Ketal

Cat. No.: B565691
CAS No.: 105186-33-2
M. Wt: 358.522
InChI Key: UELCQPZSOLYWMG-LADQHVHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tibolone 3-Dimethyl Ketal (CAS No. 105186-33-2) is a synthetic intermediate in the production of Tibolone, a steroidal compound used clinically for managing menopausal symptoms and osteoporosis . Structurally, it is derived from Tibolone by replacing the 3-keto group with a dimethyl ketal moiety. This modification enhances its stability during synthesis and alters its physicochemical properties, such as solubility and crystallinity, which are critical for pharmaceutical manufacturing .

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELCQPZSOLYWMG-LADQHVHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858481
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-33-2
Record name (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105186-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a white crystalline powder that is stable in air.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone.

Biological Activity

Tibolone 3-Dimethyl Ketal, a synthetic steroid, is primarily recognized for its role in hormone replacement therapy, particularly in postmenopausal women. Its biological activity stems from its metabolism into active metabolites that exhibit estrogenic, progestogenic, and androgenic properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

  • Molecular Formula : C23H34O3
  • CAS Number : 71752566
  • Bioavailability : Approximately 92%
  • Protein Binding : 96.3% (primarily to albumin)

Tibolone is metabolized in the liver and intestines into several active metabolites, including 3α-hydroxytibolone and 3β-hydroxytibolone, which are responsible for its biological effects. The metabolism involves hydroxylation, isomerization, and conjugation processes .

Tibolone acts as a selective tissue estrogenic activity regulator (STEAR). Its metabolites bind to estrogen receptors (ER), particularly ERα, exhibiting tissue-selective estrogenic effects. This selectivity results in beneficial outcomes in bone density and vasomotor symptoms while minimizing risks associated with breast and endometrial stimulation .

Table 1: Metabolites of Tibolone and Their Activities

MetaboliteActivity TypeReceptor Affinity
TiboloneProdrug-
3α-HydroxytiboloneEstrogenicERα (weaker than estradiol)
3β-HydroxytiboloneEstrogenicERα (weaker than estradiol)
Delta4-TiboloneProgestogenicPR

Clinical Efficacy

Tibolone has been extensively studied for its effectiveness in treating menopausal symptoms. A systematic review of randomized controlled trials (RCTs) involving nearly 20,000 women demonstrated significant improvements in vasomotor symptoms compared to placebo .

Table 2: Summary of Clinical Findings

OutcomeTibolone GroupPlacebo GroupOdds Ratio (OR)
Vasomotor SymptomsReduced by ~35-45%Baseline ~67%OR 0.33
Vertebral Fracture Risk70 cases per 1000 person-years126 cases per 1000 person-yearsRelative Hazard 0.55
Breast Cancer IncidenceIncreased risk (OR 1.50) in women with history of breast cancer--

Safety Profile

While Tibolone is effective for managing menopausal symptoms and improving bone health, it has been associated with certain risks. Notably, studies indicate an increased risk of stroke and breast cancer in specific populations .

Case Studies

  • The LIBERATE Study : This study reported an increased incidence of breast cancer among current users of hormone replacement therapy including Tibolone.
  • Long-term Effects on Bone Health : In a study with a median follow-up of 34 months, Tibolone significantly reduced the risk of vertebral fractures compared to placebo .

Scientific Research Applications

Clinical Applications

  • Menopausal Symptom Relief
    • Tibolone has been shown to significantly reduce vasomotor symptoms in postmenopausal women. A systematic review of 46 randomized controlled trials involving nearly 20,000 women indicated that tibolone was more effective than placebo in managing hot flashes (standard mean difference of -0.99) .
  • Bone Health
    • Tibolone is effective in preventing bone loss and reducing the risk of fractures in osteoporotic women. The Long-Term Intervention on Fractures with Tibolone (LIFT) study demonstrated a reduced risk of vertebral fractures by 45% and nonvertebral fractures by 26% over three years .
  • Cardiovascular Health
    • While tibolone has beneficial effects on bone density, its impact on cardiovascular health remains controversial. Some studies indicate an increased risk of stroke associated with tibolone use (relative hazard of 2.19) . However, it does not significantly alter the risk of coronary heart disease or venous thromboembolism compared to placebo.
  • Sexual Function
    • Tibolone may enhance sexual function in postmenopausal women by improving libido and vaginal lubrication. This effect is attributed to its androgenic properties, which are beneficial for sexual health .

Efficacy of Tibolone in Managing Menopausal Symptoms

Study TypeNumber of ParticipantsEffectiveness (SMD)Confidence Interval
RCTs19,976-0.99(-1.10 to -0.89)
RCTs19,976-0.61(-0.73 to -0.49)

Fracture Risk Reduction with Tibolone

Type of FractureAbsolute Risk Reduction (per 1000 person-years)Relative Hazard Reduction (%)
Vertebral8.645%
Nonvertebral6.926%
Wrist4.446%

Case Studies

  • Long-Term Intervention on Fractures with Tibolone (LIFT) Study
    • This study involved 4,538 postmenopausal women with osteoporosis who were randomized to receive either tibolone or placebo for three years. The results indicated that tibolone significantly reduced the incidence of vertebral and nonvertebral fractures while maintaining bone mineral density .
  • Effects on Sexual Function
    • In a cohort study assessing sexual function among postmenopausal women using tibolone, participants reported improved sexual satisfaction and decreased vaginal dryness compared to those receiving placebo .

Comparison with Similar Compounds

Key Research Findings

Aromatization Resistance : Tibolone and its derivatives (including the 3-Dimethyl Ketal) resist aromatization due to their 7α-methyl and 17-ethynyl groups, avoiding estrogenic metabolite formation .

Sex-Specific Effects : Tibolone stimulates astrocyte phagocytosis in a sex-dependent manner (stronger in females), mediated via ERβ and androgen receptors .

Renal Impairment Tolerance : Tibolone’s pharmacokinetics remain unaffected by renal function, unlike many hormonally active compounds .

Q & A

Q. What validated analytical methods are recommended for quantifying Tibolone 3-Dimethyl Ketal and its metabolites in pharmaceutical formulations and biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying Tibolone metabolites (e.g., 3-α-hydroxytibolone) in biological fluids like plasma. A validated LC-MS/MS method demonstrated linearity (1–100 ng/mL), precision (CV < 15%), and recovery (>85%) for pharmacokinetic studies .
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Widely used for analyzing Tibolone in pharmaceutical formulations. For example, reverse-phase HPLC with C18 columns and methanol/water mobile phases achieves resolution >1.5 for Tibolone and excipients .
  • Quality Control: Include internal standards (e.g., deuterated analogs) to account for matrix effects. Validate methods per ICH guidelines for specificity, accuracy (90–110%), and robustness .

Q. What are the primary metabolic pathways of this compound, and how do they influence tissue-specific pharmacological effects?

Answer:

  • Phase I Metabolism: Tibolone undergoes rapid hepatic conversion into three active metabolites:
    • 3α- and 3β-hydroxytibolone: Estrogenic effects via ERα agonism (Kd = 0.5–1.2 nM), predominant in bone and brain .
    • Δ4-isomer: Progestogenic/androgenic effects (binding affinity: PR = 12% of progesterone, AR = 8% of dihydrotestosterone), active in endometrial and breast tissues .
  • Tissue Selectivity: Metabolic enzyme distribution (e.g., 17β-HSD in endometrium) and receptor density drive differential effects. For example, bone anti-resorptive effects (BMD increase: 5–7% over 2 years) are ERα-mediated, while endometrial atrophy is Δ4-isomer-dependent .

Advanced Research Questions

Q. How do polymorphic forms of Tibolone influence pharmaceutical performance, and what quality control measures are critical during formulation development?

Answer:

  • Polymorph Impact:
    • Form I (Triclinic): Higher dissolution rate (85% release in 45 min vs. 65% for Form II) due to looser crystal packing. Recommended for tablets to meet USP dissolution criteria .
    • Form II (Monoclinic): Lower solubility (1.2 mg/mL in water vs. 1.8 mg/mL for Form I) due to hydrogen-bonded dimers, leading to subtherapeutic bioavailability .
  • Quality Control Measures:
    • X-Ray Powder Diffraction (XRPD): Identify polymorphs using characteristic peaks (Form I: 12.5°, 15.8° 2θ; Form II: 10.4°, 14.2° 2θ) .
    • Attenuated Total Reflectance IR (ATR-IR): Detect Form II contamination (>5% w/w) via C=O stretching band shifts (1715 cm⁻¹ vs. 1702 cm⁻¹ for Form I) .

Q. What methodological considerations are essential when investigating contradictory clinical data on Tibolone’s breast cancer risk profile?

Answer:

  • Addressing RCT vs. Observational Study Discrepancies:
    • Confounding Factors: Non-RCTs may overestimate risk due to lead-time bias (e.g., increased mammography in Tibolone users) .
    • Dose Stratification: Standardize Tibolone doses (2.5 mg/day) and adjust for covariates (BMI, HRT history) in meta-regression analyses .
  • Mechanistic Studies:
    • Mammographic Density: Use quantitative MRI to assess breast tissue changes (Δdensity < 1% in RCTs vs. 3–5% in non-RCTs) .
    • Gene Expression Profiling: Evaluate ERα/PR/AR ratios in breast biopsies to clarify tissue-specific agonism/antagonism .

Q. How can researchers optimize experimental designs to assess Tibolone’s neuroprotective effects in preclinical models?

Answer:

  • Model Selection:
    • Ovariectomized (OVX) Rats: Mimic postmenopausal estrogen loss. Tibolone (1 mg/kg/day) reduces astrocyte lipotoxicity (PI uptake ↓40%, superoxide ↓35%) via ERα-PI3K/Akt signaling .
    • In Vitro Neuroinflammation: Use LPS-stimulated microglia to measure TNF-α suppression (IC50 = 50 nM for 3α-hydroxytibolone) .
  • Endpoint Validation:
    • Cognitive Tests: Morris Water Maze (escape latency ↓25% vs. placebo) and novel object recognition (discrimination index >0.7) .
    • Biomarkers: Quantify CSF BDNF levels (↑30% with Tibolone) and amyloid-β42 clearance (↑20%) via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.